molecular formula C6H2ClN3O4 B7708047 4-chloro-7-nitrobenzofurazan N-oxide CAS No. 51860-46-9

4-chloro-7-nitrobenzofurazan N-oxide

Cat. No.: B7708047
CAS No.: 51860-46-9
M. Wt: 215.55 g/mol
InChI Key: UDHPFMNZNBKMDB-UHFFFAOYSA-N
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Description

4-Chloro-7-nitrobenzofurazan N-oxide (CAS: 10199-89-0) is a heterocyclic aromatic compound characterized by a fused benzofurazan ring system substituted with chlorine and nitro groups at the 4- and 7-positions, respectively, and an N-oxide functional group . This compound is nonfluorescent in its native state but reacts with nucleophiles such as amines, thiols, and phenols to form fluorescent derivatives, making it a versatile derivatizing agent in analytical chemistry . Its molecular weight is 199.55 g/mol, with solubility in polar aprotic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) . Applications include fluorescent labeling of amino acids, phospholipids, and pharmaceuticals, as well as use in spectrophotometric assays .

The N-oxide moiety enhances its electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Properties

IUPAC Name

7-chloro-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O4/c7-3-1-2-4(9(11)12)6-5(3)8-14-10(6)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHPFMNZNBKMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=[N+](ON=C2C(=C1)Cl)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710733
Record name 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51860-46-9
Record name 4-Chloro-7-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Sodium perborate (NaBO₃·H₂O) or potassium persulfate (K₂S₂O₈) at 1–5 mol% relative to the substrate.

  • Solvent : Acetic acid or aqueous ethanol, facilitating proton transfer and stabilizing intermediates.

  • Temperature : 60–80°C, optimized to balance reaction rate and decomposition risks.

  • Oxidant : 30% w/w H₂O₂, added dropwise to avoid exothermic runaway.

The mechanism proceeds via the formation of a peroxo intermediate, where the catalyst activates H₂O₂ to generate reactive oxygen species. These species abstract a proton from the oxadiazole nitrogen, followed by oxygen insertion to form the N-oxide.

Yield and Purity Considerations

  • Typical Yield : 70–85% after recrystallization from ethanol/water mixtures.

  • Byproducts : Trace amounts of over-oxidized species (e.g., nitro group reduction products) are mitigated by controlling H₂O₂ stoichiometry.

Alternative Oxidation Strategies for N-Oxide Synthesis

Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes the benzofurazan nitrogen distal to the nitro group. This method avoids ring-opening side reactions but requires anhydrous conditions and exhibits lower scalability compared to H₂O₂-based approaches.

Electrochemical Oxidation

Recent advances in electrosynthesis demonstrate the feasibility of generating N-oxides via anodic oxidation in acetonitrile/water electrolytes. Using a platinum anode at 1.2 V (vs. Ag/AgCl), 4-chloro-7-nitrobenzofurazan undergoes single-electron oxidation, followed by oxygen incorporation from water. This method offers a greener profile but remains experimental, with yields ≤50%.

Comparative Analysis of Preparation Methods

Method Catalyst/Oxidant Solvent Temperature Yield Advantages Limitations
H₂O₂/NaBO₃·H₂OSodium perborateAcetic acid70°C80%Scalable, cost-effectiveByproduct formation at high H₂O₂
mCPBAMeta-CPBADichloromethane25°C75%High selectivityMoisture-sensitive, costly reagents
ElectrochemicalNoneAcetonitrile/H₂OAmbient50%Solvent recyclability, no catalystsLow yield, specialized equipment

Challenges in N-Oxide Synthesis and Mitigation Strategies

Nitro Group Interference

The electron-deficient nitro group competes for reactive oxygen species, necessitating excess oxidant. Computational modeling (DFT) identifies optimal H₂O₂:NBD-Cl ratios of 2:1 to minimize side reactions.

Thermal Instability

N-Oxides of benzofurazan decompose above 100°C. Isolation via vacuum distillation below 80°C preserves integrity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

NBD-Cl undergoes nucleophilic substitution at the 4-position (chlorine) with various nucleophiles, forming fluorescent derivatives critical for bioanalytical applications:

Reaction with Phenoxide Anions

In the presence of crown ethers, NBD-Cl reacts with phenoxide anions derived from phenolic compounds (e.g., estriol, ethynylestradiol, guaiacol) to yield 4-aryloxy-7-nitrobenzofurazan derivatives (Table 1) .

Product (Derivative)Reactant PhenolYield (%)Reaction Conditions
6c Estriol60CH₂Cl₂, crown ether, 24h
6d Ethynylestradiol65CH₂Cl₂, crown ether, 24h
7e Phenol75CH₂Cl₂, TEA, reflux

Key Observations :

  • Products exhibit strong fluorescence upon reaction with amino acids, enabling bioanalytical applications .

  • Hydrophobicity parameters (log P) for derivatives range from 1.2 to 3.8, determined by reverse-phase TLC .

Reactions with Amines

NBD-Cl reacts with primary and secondary amines to form stable, fluorescent adducts. Tertiary amines undergo Hofmann elimination or nucleophilic substitution, yielding NBD-tagged products .

General Procedure :

  • Conditions : Acetonitrile, triethylamine (TEA), reflux under N₂.

  • Yields : Typically >90% for primary amines (e.g., aniline, benzylamine).

  • Mechanism : Chlorine displacement by amine nucleophiles forms 4-amino derivatives.

Example Reaction :
NBD-Cl+R-NH2TEA, CH₃CNNBD-NHR+HCl\text{NBD-Cl} + \text{R-NH}_2 \xrightarrow{\text{TEA, CH₃CN}} \text{NBD-NHR} + \text{HCl}

Applications :

  • Fluorescent labeling of amino acids, peptides, and polyamines .

  • Derivatization of pharmaceuticals (e.g., fluvoxamine, topiramate) for HPLC analysis .

Diels-Alder Reactions

NBD-Cl acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming functionalized naphthofurazans :

Key Example :

  • Reactant : trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene).

  • Product : Silyl enol ether-functionalized naphthofurazan.

  • Regioselectivity : Favors normal electron-demand Diels-Alder (NEDDA) pathways.

Structural Confirmation :

  • NMR and X-ray crystallography confirm regioselectivity .

Reactivity with Thiols

NBD-Cl reacts with thiols (-SH) under mild conditions, forming thioether derivatives. This reaction is pivotal for protein tagging and fluorescence assays :

Mechanism :
NBD-Cl+R-SHNBD-SR+HCl\text{NBD-Cl} + \text{R-SH} \rightarrow \text{NBD-SR} + \text{HCl}

Applications :

  • Site-specific immobilization of enzymes (e.g., Candida antarctica lipase) .

  • Fluorescent labeling of cysteine residues in peptides .

HPLC Analysis of Pharmaceuticals :

AnalyteDerivatization ConditionsLOD (ng/mL)
FluvoxaminepH 9.0, 60°C, 30 min2.5
TopiramatepH 8.5, 70°C, 20 min1.8

Advantages :

  • Fluorescence detection limits in the low ng/mL range .

  • Compatibility with biological matrices (serum, urine) .

Unexpected Reactions with Tertiary Amines

NBD-Cl reacts with tertiary amines (e.g., tributylamine) via Meisenheimer complex intermediates, leading to alkyl group elimination or chain scission in polyamines :

Mechanistic Pathway :

  • Formation of quaternary ammonium salt.

  • Hofmann elimination or nucleophilic substitution.

Outcome :

  • Libraries of NBD-tagged amines from polyamine degradation .

Scientific Research Applications

Derivatization Agent in Chromatography

NBD-Cl is extensively used as a derivatization reagent for the analysis of amines and amino acids. Its ability to form highly fluorescent derivatives enhances the detection limits in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The derivatization process typically involves the reaction of NBD-Cl with primary or secondary amines, resulting in stable, fluorescent products that can be easily quantified.

Key Features:

  • Fluorescence Enhancement: The derivatives exhibit strong fluorescence, making them suitable for sensitive detection methods.
  • Stability: NBD-Cl derivatives are more stable to moisture compared to other reagents like dansyl chloride, facilitating their use in aqueous solutions .

Case Studies:

  • A study demonstrated the application of NBD-Cl for the quantitative analysis of fluvoxamine in human serum using HPLC, achieving high sensitivity and precision .
  • Another research highlighted its use in pre-column derivatization for amine analysis, showing significant improvements in detection limits .

Synthesis of Bioactive Compounds

NBD-Cl serves as a key intermediate in the synthesis of various bioactive compounds. It reacts through nucleophilic substitution with phenoxide anions to produce 4-aryloxy-7-nitrobenzofurazan derivatives, which have been shown to possess biological activity.

Biological Activities:

  • Some derivatives exhibit antileukemic and immunosuppressive properties, indicating potential therapeutic applications .
  • The compound has also been explored for its inhibitory effects on enzymes such as monoamine oxidase and adenosine triphosphatase (ATPase), making it relevant in pharmacological research .

Fluorescent Probes for Biological Imaging

NBD-Cl is recognized for its utility as a fluorescent probe in biological imaging. Its derivatives can be employed to label various biomolecules, facilitating the visualization of cellular components.

Applications:

  • In recent studies, NBD-tagged polyamines were synthesized and used effectively for staining diatom algae and siliceous sponges, including fossilized samples. This application underscores its significance in ecological and paleontological research .
  • The unexpected reactivity of NBD-Cl with tertiary amines opens avenues for creating libraries of NBD-tagged compounds for further biological studies .

Analytical Techniques Development

The application of NBD-Cl extends to the development of novel analytical techniques. Its use has been documented in various instrumental methods that enhance the specificity and sensitivity of analytical assays.

Instrumental Developments:

  • The integration of NBD-Cl in two-dimensional HPLC methods has been explored to improve separation efficiency and detection capabilities for complex mixtures .

Mechanism of Action

The mechanism of action of 4-chloro-7-nitrobenzofurazan N-oxide involves its ability to react with amines and thiol compounds, forming highly fluorescent derivatives. This reaction is highly sensitive and specific, making it useful for detecting and quantifying these compounds in various samples .

Comparison with Similar Compounds

4-Aryloxy Derivatives

Replacing the chlorine atom with aryloxy groups (e.g., phenoxy, estradiol-derived substituents) significantly alters hydrophobicity and reactivity. For example:

  • 4-Phenoxy-7-nitrobenzofurazan: Synthesized via SNAr using phenoxide anions and crown ether catalysts, these derivatives exhibit increased hydrophobicity, as demonstrated by reverse-phase thin-layer chromatography (RPTLC) studies .

Thioether Derivatives

  • 7-Nitro-4-(phenylthio)benzofurazan: This compound generates reactive oxygen species (ROS), including superoxide (O2•−) and hydrogen peroxide (H2O2), via redox cycling. Ag/AgCl), making it a potent ROS generator compared to NBD-Cl, which lacks significant redox activity .

Amino and Hydrazino Derivatives

  • N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH): Acts as a fluorogenic substrate for peroxidase-like DNAzymes, producing intense fluorescence upon oxidation. Its reactivity with hemin-G-quadruplex complexes enables applications in biosensing, contrasting with NBD-Cl’s primary use in amine derivatization .
  • Crown Ether-Functionalized Derivatives : Derivatives synthesized with benzo-18-crown-6 ether exhibit enhanced metal ion-binding capabilities, enabling selective detection of alkali metals in analytical workflows .

Fluorescence and Spectroscopic Properties

Compound Fluorescence Quantum Yield Key Applications Reference
NBD-Cl Low (nonfluorescent) Derivatization of amines, thiols
NBD-Aniline (3a) High (λem = 540 nm) Fluorescent labeling
MNBDH Oxidation-dependent Peroxidase activity detection
Crown Ether Derivatives Moderate (solvent-dependent) Metal ion sensing
  • NBD-Aniline (3a) : Exhibits strong fluorescence at 540 nm upon excitation at 470 nm, making it superior to NBD-Cl for applications requiring high sensitivity .
  • Adamantylamine Derivatives : These derivatives show blue-shifted emission spectra (λem = 520 nm) compared to glycine-based analogs, attributed to steric effects of the adamantyl group .

ROS Generation

Thioether derivatives like 7-nitro-4-(hexylthio)benzofurazan (NBDHEX) outperform NBD-Cl in ROS production, with applications in anticancer therapies targeting oxidative stress pathways .

Enzyme Activity Probes

  • MNBDH : Used to monitor peroxidase-like activity in G-quadruplex DNAzyme systems, achieving detection limits for Hg²⁺ as low as 10 nM .

Chromatographic Behavior

4-Aryloxy derivatives exhibit logP values ranging from 2.1 to 4.5, compared to NBD-Cl’s logP of 1.8, influencing their retention times in reverse-phase HPLC .

Q & A

Q. What are the optimal conditions for using 4-chloro-7-nitrobenzofurazan N-oxide (NBD-Cl) as a derivatization agent in analytical chemistry?

NBD-Cl reacts with nucleophilic groups (e.g., amines, thiols) under specific conditions. For fluorescence derivatization, borate buffer (pH 8.5) at 65°C for 45 minutes yields maximum fluorescence intensity, as validated in assays for drugs like alogliptin and linagliptin . Heating time and reagent concentration must be optimized to avoid signal saturation or side reactions.

Q. How does NBD-Cl function as a fluorogenic probe in biological matrices?

NBD-Cl reacts with primary amines (e.g., amino groups in drugs or biomarkers) to form stable, fluorescent adducts. For example, in human plasma, derivatization with NBD-Cl enables detection of alogliptin at concentrations as low as 0.29 ng/mL using excitation/emission wavelengths of 470/527 nm . Pre-column derivatization in HPLC methods enhances sensitivity by 10–100× compared to UV detection .

Q. What spectroscopic techniques are used to characterize NBD-Cl and its derivatives?

UV-Vis spectroscopy (λmax ~470 nm) and fluorescence spectroscopy (emission ~530 nm) are standard. DFT calculations (e.g., B3LYP/6-31G(d)) model electronic transitions and predict vibrational/UV spectra, aiding in structural validation . Reverse-phase TLC and NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) confirm substitution patterns in derivatives .

Advanced Research Questions

Q. What conflicting evidence exists regarding NBD-Cl’s cytotoxicity and redox activity?

NBD-Cl generates reactive oxygen species (ROS) via partial reduction, contributing to oxidative stress in tumor cells . However, its glutathione conjugate (via GST-mediated reactions) may inhibit protein interactions, complicating toxicity mechanisms . Electrochemical studies (cyclic voltammetry) reveal redox potentials near −0.5 V (vs. Ag/AgCl), suggesting O2 reduction to superoxide .

Q. How do computational models resolve contradictions in NBD-Cl’s electrophilic reactivity?

DFT analyses identify C-6 as a highly electrophilic site (vs. C-4), enabling nucleophilic attacks by thiols or amines. This dual reactivity complicates protein labeling but explains its utility in derivatizing diverse biomolecules . Quantum mechanical calculations (Gaussian09) predict charge distribution and transition states for substitution reactions .

Q. What methodological challenges arise in quantifying ROS generated by NBD-Cl in cellular systems?

ROS detection requires scavengers (e.g., SOD, catalase) and controls to distinguish superoxide (O2<sup>•−</sup>) from H2O2. Fluorescence assays using NBD-Cl derivatives (e.g., 7-nitro-4-(phenylthio)benzofurazan) must account for auto-oxidation artifacts and pH-dependent quenching . Rescue experiments with antioxidants (e.g., NAC) validate ROS-specific cytotoxicity via ANOVA (P < 0.0001) .

Q. How do structural modifications of NBD-Cl influence mutagenicity?

Aromatic N-oxide substructures (e.g., benzooxadiazole 1-oxide) correlate with DNA-reactive mutagenicity in Ames tests. SAR fingerprint analysis downgrades general N-oxide alerts but retains subclasses (e.g., quindioxin derivatives) as high-risk mutagenic motifs . Computational (Q)SAR models (Leadscope) prioritize substituents minimizing electrophilicity to reduce genotoxicity .

Methodological Recommendations

  • Derivatization Protocols : Optimize pH (8.5–9.0), heating (60–75°C), and reagent excess (1.0–1.5 mM) to minimize side products .
  • ROS Assays : Use SOD-inhibitable lucigenin chemiluminescence to quantify superoxide .
  • Computational Tools : Gaussian09 for DFT-based electronic structure analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-chloro-7-nitrobenzofurazan N-oxide
Reactant of Route 2
4-chloro-7-nitrobenzofurazan N-oxide

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